2,4-Dichloro-6-cyclopentyl-1,3,5-triazine
Description
Significance of 1,3,5-Triazine (B166579) Heterocycles in Modern Organic Synthesis and Materials Science
The 1,3,5-triazine ring is a versatile scaffold in organic synthesis and materials science due to its unique electronic properties and the ability to be functionalized at its three carbon positions. The nitrogen atoms in the ring act as electron-withdrawing groups, making the carbon atoms susceptible to nucleophilic attack. This reactivity is a cornerstone of triazine chemistry. researchgate.net
In organic synthesis , triazine derivatives are employed as reagents and intermediates for a variety of chemical transformations. They serve as building blocks for more complex molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov The triazine core is present in a number of approved drugs, highlighting its importance as a pharmacophore. globalscitechocean.com
In materials science , the planar and rigid structure of the triazine ring, combined with its ability to engage in π-π stacking, makes it an attractive component for the construction of supramolecular assemblies, polymers, and functional materials. Triazine-based materials have been investigated for applications in areas such as organic light-emitting diodes (OLEDs), porous organic frameworks, and flame retardants. ossila.com
Overview of Dichlorinated 1,3,5-Triazine Derivatives as Synthetic Building Blocks
Among the various triazine derivatives, those containing two chlorine atoms, such as 2,4-dichloro-1,3,5-triazines, are particularly valuable as synthetic intermediates. researchgate.net These compounds are typically derived from the readily available and inexpensive starting material, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.
The key to the synthetic utility of dichlorotriazines lies in the differential reactivity of the chlorine atoms on the triazine ring. The substitution of the first chlorine atom on cyanuric chloride occurs readily at low temperatures (e.g., 0 °C), the second at room temperature, and the third requires elevated temperatures. nih.gov This stepwise reactivity allows for the controlled and sequential introduction of different nucleophiles, leading to the synthesis of a wide variety of mono-, di-, and tri-substituted triazines with diverse functionalities. mdpi.comnih.gov Dichlorotriazine derivatives are therefore pivotal in the construction of complex molecular architectures with tailored properties. nih.gov
Specific Focus on 2,4-Dichloro-6-cyclopentyl-1,3,5-triazine: Structural Context and Research Rationale
This compound, with the Chemical Abstracts Service (CAS) registry number 148312-25-8, is a specific example of a dichlorinated triazine. chemicalbook.comsigmaaldrich.com Its structure consists of the 1,3,5-triazine ring substituted with two chlorine atoms at the 2 and 4 positions and a cyclopentyl group at the 6 position.
While specific research dedicated to this compound is sparse, its structure suggests a research rationale based on its potential as a synthetic intermediate. The cyclopentyl group, being a non-polar alkyl substituent, would influence the solubility and steric environment of the molecule. The two reactive chlorine atoms provide handles for further functionalization through nucleophilic substitution reactions, allowing for the introduction of a wide range of chemical moieties. This would enable the synthesis of novel trisubstituted triazines with potential applications in medicinal chemistry or materials science, where the cyclopentyl group could play a role in tuning the compound's physical and biological properties.
Interactive Table: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C8H9Cl2N3 | 222.09 | Not available | Not available |
| 2,4-Dichloro-6-phenyl-1,3,5-triazine (B157869) | C9H5Cl2N3 | 226.06 | Not available | 118 |
| 2,4-Dichloro-6-methoxy-1,3,5-triazine | C4H3Cl2N3O | 179.99 | 132-134 (at 49 mmHg) | 86-88 |
Note: Data for this compound is limited. Data for related compounds is provided for comparison.
Historical Development and Evolution of Synthetic Strategies for S-Triazine Compounds
The history of s-triazine chemistry dates back to the 19th century. mdpi.com Early work focused on the synthesis and characterization of the parent heterocycle and its simple derivatives. A significant milestone was the development of methods for the large-scale production of cyanuric chloride, which opened the door to the widespread exploration of triazine chemistry. researchgate.net
Initially, synthetic strategies often involved the cyclotrimerization of nitriles or imidates. acs.org However, the most versatile and widely adopted approach for the synthesis of substituted s-triazines is the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride. mdpi.com This method's popularity stems from its simplicity, efficiency, and the vast scope of nucleophiles that can be employed.
Over the years, synthetic methodologies have evolved to become more sophisticated and environmentally friendly. The use of microwave-assisted synthesis and solvent-free reaction conditions has been explored to improve reaction rates and reduce waste. chim.it Furthermore, the development of one-pot procedures for the synthesis of multi-substituted triazines has enhanced the efficiency of these synthetic routes. benthamdirect.com The synthesis of 2,4-dichloro-6-alkyl-1,3,5-triazines, including the cyclopentyl derivative, would likely follow these well-established nucleophilic substitution or organometallic coupling strategies starting from cyanuric chloride.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-cyclopentyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N3/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEJHEWCUCEWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Chemical Transformations of 2,4 Dichloro 6 Cyclopentyl 1,3,5 Triazine
Orthogonal Chemoselectivity of the Remaining Chlorine Atoms at C2 and C4
The introduction of a cyclopentyl group at the C6 position of the triazine ring breaks the symmetry of the parent TCT molecule, rendering the two remaining chlorine atoms at C2 and C4 chemically non-equivalent. This difference in reactivity, known as orthogonal chemoselectivity, allows for the stepwise and selective substitution of these halogens. This selectivity is governed by a combination of the inherent reactivity of different nucleophiles and the steric and electronic influence of the pre-existing cyclopentyl substituent.
Differential Reactivity Towards Various Nucleophiles
The substitution of chlorine atoms on a triazine ring is a temperature-dependent process. Typically, the first substitution occurs at lower temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures. researchgate.netglobalscitechocean.com In the case of 2,4-dichloro-6-cyclopentyl-1,3,5-triazine, the second substitution (the first on this specific molecule) can be achieved with a high degree of selectivity by controlling the reaction conditions and the choice of nucleophile.
Studies on TCT have established a general order of reactivity for various nucleophiles, which can be extrapolated to the cyclopentyl-substituted derivative. This preferential order is generally accepted as:
Alcohols > Thiols > Amines nih.govfrontiersin.orgnih.govarkat-usa.org
This hierarchy implies that an alkoxide or phenoxide nucleophile will typically react more readily with the dichlorotriazine than a thiol or an amine under similar conditions. This differential reactivity allows for the selective introduction of an oxygen-based nucleophile in the presence of a nitrogen or sulfur-based one, forming a mono-substituted product before the second chlorine atom reacts.
The following table summarizes the general reactivity of different classes of nucleophiles with dichlorotriazines:
| Nucleophile Class | General Reactivity | Typical Reaction Conditions for Second Substitution |
| Alcohols/Phenols | High | Room Temperature |
| Thiols/Thiophenols | Moderate | Room Temperature to mild heating |
| Amines (Aliphatic/Aromatic) | Lower | Elevated temperatures (e.g., 75°C) |
This data is generalized from the reactivity of 2,4,6-trichloro-1,3,5-triazine and its derivatives.
Influence of Steric and Electronic Effects of the Cyclopentyl Substituent on Reactivity
The cyclopentyl group, being an alkyl substituent, influences the reactivity of the adjacent chlorine atoms through both steric and electronic effects.
Steric Effects: The cyclopentyl group is a moderately bulky substituent. This steric hindrance can influence the regioselectivity of the incoming nucleophile, although the effect is less pronounced than with larger groups like tert-butyl. A bulkier nucleophile might show a preference for the C2 or C4 position that is sterically less encumbered. However, in many cases, the electronic effects are the dominant factor in determining the site of the second substitution. Studies on related triazine herbicides have shown that steric bulk in substituents can suppress adsorption and reaction rates. mdpi.com
Electronic Effects: As an alkyl group, the cyclopentyl substituent is electron-donating through an inductive effect (+I). This effect increases the electron density of the triazine ring. The reactivity of the triazine ring towards nucleophilic aromatic substitution decreases as electron-donating groups are added, because these groups destabilize the negatively charged Meisenheimer intermediate formed during the reaction. globalscitechocean.com Consequently, this compound is expected to be less reactive towards nucleophiles than the parent 2,4,6-trichloro-1,3,5-triazine. This deactivation necessitates slightly more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve the second and third substitutions compared to TCT.
Sequential Nucleophilic Displacements of Residual Halogens
The differential reactivity of the chlorine atoms in this compound allows for the sequential introduction of various nucleophiles, leading to a wide range of mono- and di-substituted derivatives.
Amination Reactions for Mono- and Di-Aminated Derivatives
Aminated triazines are a significant class of compounds with diverse applications. The reaction of this compound with amines can be controlled to yield either mono- or di-aminated products.
To achieve mono-amination, one equivalent of an amine is typically reacted with the dichlorotriazine at room temperature or with gentle heating. The introduction of the first amino group, being electron-donating, further deactivates the triazine ring, making the substitution of the second chlorine atom more difficult. nih.gov This allows for the isolation of the mono-aminated product.
The synthesis of di-aminated derivatives requires more forcing conditions. A second, different amine can be introduced by raising the temperature, often to reflux conditions, to overcome the decreased reactivity of the remaining chlorine atom. nih.gov This stepwise approach allows for the synthesis of unsymmetrically substituted di-amino triazines.
The following table provides hypothetical reaction conditions for the amination of this compound, based on established protocols for similar compounds:
| Product | Reactant | Typical Conditions |
| Mono-aminated derivative | 1 equivalent of Amine | Room temperature to 50°C |
| Di-aminated derivative | Excess Amine or sequential addition of a second amine | Elevated temperatures (e.g., >70°C) |
Alkoxylation and Aryloxylation Reactions
The reaction of this compound with alcohols or phenols (in the presence of a base to form the corresponding alkoxide or phenoxide) is generally more facile than amination. frontiersin.org The mono-alkoxylated derivative can be readily prepared by reacting the dichlorotriazine with one equivalent of an alcohol or phenol (B47542) at room temperature.
The introduction of a second alkoxy or aryloxy group to form the di-substituted product typically requires slightly elevated temperatures. The synthesis of unsymmetrical derivatives is also possible by the sequential addition of different alcohols or phenols.
Thiolation Reactions and Sulfur-Containing Derivatives
Thiols react with this compound in the presence of a base to form thioether derivatives. The reactivity of thiols is generally intermediate between that of alcohols and amines. nih.govfrontiersin.org Mono-thiolated products can be obtained by using one equivalent of the thiol at room temperature.
To achieve di-substitution, either with the same or a different thiol, elevated temperatures are typically required. These sulfur-containing triazine derivatives are important intermediates in the synthesis of various biologically active compounds and materials.
Formation of Polymeric Structures via Triazine Linkages
This compound can serve as a monomer in polycondensation reactions due to the two reactive chlorine atoms. These chlorine atoms can be sequentially substituted by nucleophiles, a characteristic reactivity of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives. researchgate.net The stepwise substitution allows for controlled polymerization with difunctional nucleophiles to form linear polymers. The reactivity of the chlorine atoms decreases with each substitution, often requiring progressively higher temperatures for subsequent reactions.
The polycondensation of 2,4-dichloro-s-triazines with various difunctional nucleophiles such as diamines, diols, and dithiols is a well-established method for creating polymers with a triazine backbone. researchgate.net For instance, the reaction of 2,4-dichloro-6-substituted s-triazines with terephthalic acid hydrazide in the presence of a base like potassium carbonate can yield s-triazine bishydrazido-based polymers. mdpi.com Similarly, polycondensation with aromatic diamines can produce polyguanamines. researchgate.net
While specific studies on the polymerization of this compound are not extensively documented, its structural similarity to other 2,4-dichloro-6-alkyl/aryl-1,3,5-triazines suggests it would undergo analogous reactions. The general scheme for the polycondensation of this compound with a generic difunctional nucleophile (H-X-R-X-H, where X can be O, S, or NH) would proceed via nucleophilic aromatic substitution, eliminating hydrogen chloride and forming a polymer chain linked by the -X-R-X- moiety.
Table 1: Examples of Polycondensation Reactions with Analogous 2,4-Dichloro-s-Triazines
| 2,4-Dichloro-s-Triazine Derivative | Difunctional Nucleophile | Resulting Polymer Type | Reference |
| 2,4-Dichloro-6-phenyl-1,3,5-triazine (B157869) | Bis(4-mercaptophenyl) sulfide | Aromatic polythioether | researchgate.net |
| 2-Amino-4,6-dichloro-1,3,5-triazine | Aromatic Diamines (e.g., 4,4'-oxydianiline) | Polyguanamine | researchgate.net |
| 2,4-Dichloro-6-substituted s-triazines | Terephthalic acid hydrazide | s-Triazine bishydrazido-based polymer | mdpi.com |
| 2,4-Dichloro-6-ethoxy-s-triazine | Bisphenol A | Polyarylether | capes.gov.br |
The properties of the resulting polymers, such as thermal stability and solubility, would be influenced by the nature of the difunctional nucleophile and the presence of the cyclopentyl group on the triazine ring.
Further Functionalization of the Cyclopentyl Moiety (e.g., Oxidation, Halogenation)
The cyclopentyl group attached to the 1,3,5-triazine (B166579) ring is a saturated hydrocarbon moiety and is generally less reactive than the triazine core. However, it can undergo functionalization under specific reaction conditions, typical for alkanes and cycloalkanes.
Oxidation:
The oxidation of the cyclopentyl ring is challenging due to the stability of C-H and C-C bonds in the absence of activating groups. Strong oxidizing agents under harsh conditions would likely also affect the triazine ring, which is susceptible to oxidative degradation. Selective oxidation of the cyclopentyl group would require reagents that specifically target C-H bonds of alkanes. While there is research on the oxidation of other heterocyclic compounds that can lead to the formation of s-triazines, the direct oxidation of an existing alkyl substituent on a pre-formed triazine ring is not a commonly reported transformation. nih.gov
Halogenation:
The halogenation of the cyclopentyl moiety is a more feasible transformation, likely proceeding through a free-radical mechanism. wikipedia.org Similar to the side-chain halogenation of alkylbenzenes, the reaction of this compound with halogens (e.g., Cl₂, Br₂) in the presence of UV light or a radical initiator would be expected to substitute hydrogen atoms on the cyclopentyl ring with halogen atoms. orgoreview.comstudymind.co.uk
The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org
Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl-Cl) by UV light to form two halogen radicals.
Propagation: A halogen radical abstracts a hydrogen atom from the cyclopentyl ring to form a cyclopentyl radical and a molecule of hydrogen halide. This cyclopentyl radical then reacts with another halogen molecule to form a halogenated product and a new halogen radical, which continues the chain reaction.
Termination: Combination of any two radical species.
The substitution can occur at any position on the cyclopentyl ring, potentially leading to a mixture of mono- and poly-halogenated isomers. The reactivity of the C-H bonds on the cyclopentyl ring would be slightly influenced by the electron-withdrawing nature of the triazine ring, but this effect is generally weak for saturated alkyl groups. The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for the selective bromination of alkyl groups adjacent to activating systems, and could potentially be applied here. libretexts.org
Table 2: Potential Halogenation Reactions of the Cyclopentyl Moiety
| Reaction | Reagents and Conditions | Expected Product(s) | Mechanism |
| Chlorination | Cl₂, UV light (hν) or heat (Δ) | Chloro-substituted cyclopentyl-triazine derivatives | Free-radical chain reaction |
| Bromination | Br₂, UV light (hν) or heat (Δ) | Bromo-substituted cyclopentyl-triazine derivatives | Free-radical chain reaction |
| Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or peroxide) | Bromo-substituted cyclopentyl-triazine derivatives | Free-radical chain reaction |
These functionalization reactions of the cyclopentyl group, particularly halogenation, would yield new derivatives of 2,4-dichloro-1,3,5-triazine (B113473) with altered physical and chemical properties, and provide further handles for subsequent chemical modifications.
Derivatization and Functionalization Strategies Based on 2,4 Dichloro 6 Cyclopentyl 1,3,5 Triazine
Rational Design of Symmetrically and Unsymmetrically Substituted 1,3,5-Triazine (B166579) Derivatives
The synthesis of both symmetrically and unsymmetrically substituted 1,3,5-triazine derivatives from 2,4-dichloro-6-cyclopentyl-1,3,5-triazine hinges on the principle of temperature-controlled sequential nucleophilic substitution. The two chlorine atoms on the triazine ring exhibit different reactivity levels, a characteristic that can be exploited to achieve selective substitution.
Symmetrically Substituted Derivatives: The preparation of symmetrical 2,4-disubstituted-6-cyclopentyl-1,3,5-triazines is the more straightforward approach. This is typically achieved by reacting this compound with two or more equivalents of a single nucleophile at an elevated temperature. The higher temperature provides sufficient energy to overcome the activation barrier for the substitution of both chlorine atoms, leading to the formation of a symmetrically disubstituted product.
Unsymmetrically Substituted Derivatives: The rational design of unsymmetrically substituted derivatives requires a more controlled, stepwise approach. The first nucleophilic substitution is generally carried out at a low temperature, typically around 0°C. researchgate.net At this temperature, only the most reactive chlorine atom is displaced. Following the successful monosubstitution, the second, less reactive chlorine atom can be substituted by introducing a different nucleophile and increasing the reaction temperature, often to room temperature or higher. This sequential addition of different nucleophiles at controlled temperatures is the cornerstone for creating a diverse library of unsymmetrically substituted 6-cyclopentyl-1,3,5-triazine derivatives. nih.govmdpi.com The order of introduction of nucleophiles is also a critical factor in the rational design of these compounds.
Below is a data table illustrating the general reaction conditions for the synthesis of symmetrically and unsymmetrically substituted derivatives.
| Product Type | Reaction Strategy | Typical Nucleophiles | Temperature Conditions | Key Outcome |
| Symmetrical | One-pot reaction with >2 equivalents of a single nucleophile | Amines, Alcohols, Thiols | Room temperature to elevated temperatures | Both chlorine atoms are replaced by the same nucleophile. |
| Unsymmetrical | Stepwise reaction with two different nucleophiles | Amines, Alcohols, Thiols | 1st substitution at 0°C; 2nd substitution at room temperature or higher | Each chlorine atom is replaced by a different nucleophile, leading to an unsymmetrical product. |
Introduction of Diverse Chemical Functional Groups for Tailored Molecular Architectures
The this compound core allows for the introduction of a wide variety of chemical functional groups through nucleophilic substitution. This versatility enables the tailoring of molecular architectures for specific applications. The most common nucleophiles employed are amines, alcohols (alkoxides), and thiols (thiolates), each leading to the formation of amino, alkoxy, and thioether linkages, respectively.
The introduction of these functional groups follows the same principles of temperature-controlled reactivity as outlined for the synthesis of symmetrical and unsymmetrical derivatives. For instance, the reaction with primary or secondary amines at low temperatures would yield a mono-amino substituted product, which can then be further functionalized by reacting with a different nucleophile at a higher temperature. mdpi.com This stepwise approach allows for the precise placement of different functionalities on the triazine scaffold.
The following interactive data table summarizes the introduction of various functional groups onto the this compound core.
| Functional Group Introduced | Nucleophile | Resulting Linkage | Typical Reaction Conditions |
| Amino | Primary or Secondary Amine (R-NH2 or R2NH) | Amino (-NRH or -NR2) | Low to room temperature |
| Alkoxy | Alcohol (R-OH) in the presence of a base | Ether (-OR) | Room temperature to reflux |
| Thioether | Thiol (R-SH) in the presence of a base | Thioether (-SR) | Room temperature |
The ability to introduce these diverse functional groups in a controlled manner is fundamental to the design of molecules with specific electronic, biological, or material properties.
Application in Solid-Phase Organic Synthesis (SPOS) as a Scaffold
The 1,3,5-triazine ring, and by extension the 2,4-disubstituted-6-cyclopentyl-1,3,5-triazine core, is an attractive scaffold for solid-phase organic synthesis (SPOS). nih.govresearchgate.net In this methodology, the triazine core can be anchored to a solid support, and subsequent chemical transformations are carried out on the resin-bound molecule. This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away, while the desired product remains attached to the solid phase.
A common strategy involves the initial attachment of an amine-functionalized resin to the this compound. This reaction would typically be carried out at a low temperature to ensure monosubstitution, leaving one chlorine atom available for further derivatization. The remaining chlorine atom can then be substituted with a variety of nucleophiles in solution. Finally, the desired disubstituted triazine derivative is cleaved from the resin. This solid-phase approach is particularly amenable to the creation of combinatorial libraries of triazine derivatives for applications such as drug discovery. researchgate.net
Synthesis of Hybrid and Conjugated Systems Incorporating the 2,4-Disubstituted-6-cyclopentyl-1,3,5-Triazine Core
The 2,4-disubstituted-6-cyclopentyl-1,3,5-triazine core can be incorporated into larger molecular assemblies to create hybrid and conjugated systems. nih.govmdpi.comresearchgate.net This is achieved by reacting the dichlorotriazine precursor with nucleophiles that are themselves part of another molecular system.
For example, a nucleophilic group on a biomolecule, a fluorescent dye, or a polymer can be reacted with this compound to form a stable covalent linkage. The remaining chlorine atom can then be used to attach another molecular entity, thus creating a hybrid molecule with combined properties of the constituent parts. nih.gov
In the realm of conjugated materials, the triazine core can be linked to aromatic or heteroaromatic systems to create π-conjugated molecules with interesting electronic and photophysical properties. The synthesis of such systems would involve the reaction of this compound with organometallic reagents or through cross-coupling reactions, although the nucleophilic substitution of activated aromatic nucleophiles is also a viable route. The resulting conjugated triazine derivatives have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and sensors. nih.govderpharmachemica.com
Advanced Applications of 2,4 Dichloro 6 Cyclopentyl 1,3,5 Triazine Derivatives in Specialized Fields
Utilization in Advanced Materials Science
The inherent electronic properties of the 1,3,5-triazine (B166579) core, characterized by its electron-deficient nature, make it an excellent building block for a wide array of advanced materials. Derivatives of 2,4-dichloro-1,3,5-triazines are synthesized to create molecules with tailored optical and electronic functionalities. The two chlorine atoms serve as reactive sites for nucleophilic substitution, allowing for the construction of complex, high-performance organic materials.
Components for Photo- and Electroluminescent Materials
Derivatives of 1,3,5-triazine are integral to the creation of photo- and electroluminescent materials due to their unique electronic characteristics. The triazine ring acts as a strong electron-acceptor core, which, when combined with electron-donating groups, can form molecules with significant intramolecular charge transfer (ICT) properties. This donor-acceptor (D-A) structure is fundamental to the design of fluorescent and phosphorescent materials.
For instance, star-shaped molecules synthesized from triazine derivatives have been shown to exhibit strong photoluminescence. Bipolar host materials, which are crucial for the performance of organic light-emitting diodes (OLEDs), have been developed using a diphenylamine (B1679370) (DPA) donor unit and a triazine (TRZ) acceptor unit. This combination helps achieve balanced charge transporting properties, a necessary feature for high-performance devices.
Development of Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
The 1,3,5-triazine framework is a popular and effective building block for Thermally Activated Delayed Fluorescence (TADF) emitters, which are at the forefront of third-generation OLED technology. TADF materials enable OLEDs to harvest both singlet and triplet excitons for light emission, leading to theoretical internal quantum efficiencies of up to 100%. The design of these materials often involves connecting electron-donating moieties to the electron-accepting triazine core.
The 2,4-dichloro-6-substituted-1,3,5-triazine structure is a common starting point for these syntheses. For example, 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) is a key intermediate for creating bipolar host materials and blue TADF emitters. ossila.com By carefully selecting the donor groups attached to the triazine core, the emission color and efficiency of the resulting OLED can be precisely tuned. Triazine-based TADF emitters have demonstrated high external quantum efficiencies (EQEs) in green and blue OLEDs. researchgate.net
| Emitter Type | Donor Moiety | Acceptor Core | Max EQE (%) | Reference |
| TADF | Bicarbazole | Phenyl-triazine | Not Specified | ossila.com |
| Phosphorescent Host | Diphenylamine | Phenyl-triazine | Not Specified | ossila.com |
| TADF | Acridine | Triazine | 26.5 - 29.6 | researchgate.net |
This table presents data for derivatives of the 1,3,5-triazine core, illustrating its role in high-efficiency emitters.
Incorporation into Perovskite Solar Cell Architectures as Hole Transport Materials
In the realm of renewable energy, derivatives of 1,3,5-triazine are being explored as hole transport materials (HTMs) in perovskite solar cells (PSCs). An effective HTM needs to have suitable energy levels to facilitate the efficient extraction of holes from the perovskite layer and transport them to the electrode. The electron-deficient nature of the triazine core allows it to be functionalized with electron-rich, hole-donating groups to create star-shaped or dendritic molecules with excellent charge transport properties.
Exploration in Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for applications in optical computing, high-density data storage, and laser technology. The key to a molecule possessing NLO properties is often a significant change in dipole moment upon excitation, a feature common in D-A systems. The 1,3,5-triazine ring serves as an excellent electron-accepting core for creating such molecules.
By attaching strong electron-donating groups to the triazine scaffold, it is possible to create molecules with large second-order NLO responses. The principles of crystal engineering have been applied to design triazine derivatives that form non-centrosymmetric crystal structures, a prerequisite for observing second-harmonic generation (SHG), a key NLO effect. researchgate.net The study of these materials often involves both experimental measurements and theoretical calculations using methods like Density Functional Theory (DFT) to predict their NLO properties. dnsgb.com.ua
Polymeric Structures for Multilayer Data Storage Applications
The versatility of the 2,4-dichloro-1,3,5-triazine (B113473) core extends to the synthesis of novel polymers. The two reactive chlorine sites can be used to create linear or hyper-branched polymers with unique properties. These polymers are being investigated for applications in multilayer data storage. For example, poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene) has been synthesized and functionalized to create polymer supports. elsevierpure.com
Furthermore, triazine-based covalent organic frameworks (COFs) and other porous organic polymers (POPs) are gaining attention. These materials can be designed to have high thermal stability and ordered porous structures, making them suitable for a range of applications, including charge and data storage. The ability to precisely control the structure of these polymers at the molecular level opens up new possibilities for creating materials with advanced data storage capabilities.
Role in Agrochemical Development (General Class Relevance)
The 1,3,5-triazine ring is a well-established and historically significant scaffold in the agrochemical industry. Compounds based on this structure have been widely used as herbicides for decades. The biological activity of these compounds stems from their ability to interfere with key biochemical processes in plants, most notably photosynthesis.
Triazine herbicides, such as atrazine (B1667683) and simazine, are known to inhibit the electron transport chain in photosystem II. This disruption halts the plant's ability to produce energy through photosynthesis, leading to its death. The development of triazine herbicides marked a significant advancement in weed control technology, enabling selective, pre-emergence weed management in various crops.
While many commercial triazine herbicides are symmetrically substituted, the principles of their mode of action are relevant to the broader class of triazine derivatives. The synthesis of new derivatives continues to be an area of research, with a focus on creating compounds with improved efficacy, better environmental profiles, or different modes of action. The study of 1,2,4-triazine (B1199460) derivatives has also shown potential for creating biocidal agents for plant protection.
Application as Ligands in Organometallic Chemistry and Catalysis
Derivatives of 2,4-dichloro-6-substituted-1,3,5-triazines serve as versatile platforms for the development of ligands in organometallic chemistry and catalysis. The reactivity of the chlorine atoms allows for their sequential substitution by various nucleophiles, enabling the synthesis of mono-, di-, and tri-substituted triazines. This step-wise replacement, often controllable by temperature, facilitates the introduction of specific coordinating groups to the triazine core. The nitrogen atoms within the triazine ring can act as donor sites for metal coordination, forming stable complexes with a range of transition metals.
The general reactivity of 2,4-dichloro-6-alkyl-1,3,5-triazines in palladium- or nickel-catalyzed cross-coupling reactions with organometallic reagents like organostannanes, Grignard reagents, organoalanes, and organozinc halides has been investigated. These reactions lead to the formation of new carbon-carbon bonds on the heteroaromatic ring, yielding 2-alkyl-4,6-disubstituted-1,3,5-triazines in moderate to good yields. asianpubs.org This reactivity underscores the potential of 2,4-Dichloro-6-cyclopentyl-1,3,5-triazine as a precursor for more complex ligands. By replacing the chlorine atoms with appropriate coordinating moieties, it is possible to design ligands with specific electronic and steric properties for various catalytic applications.
While direct studies on this compound as a ligand are not extensively documented, the synthesis of large, 1,3,5-triazine-based ligands with only N-donor functions has been reported. researchgate.netresearchgate.net For instance, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (B3049096) has been used as a starting material to create tridentate ligands that form nanometer-scaled, ball-shaped complexes with Co(II). researchgate.netresearchgate.net This demonstrates the principle of using dichlorotriazines to build sophisticated coordination architectures. The cyclopentyl group in the target compound could influence the solubility and steric bulk of the resulting metal complexes, potentially impacting their catalytic activity and selectivity.
Use in Analytical Chemistry as Derivatizing Reagents for Chromatography
The reactive nature of the chlorine atoms in this compound and its derivatives makes them valuable as derivatizing reagents in analytical chemistry, particularly for chromatography. Derivatization is a technique used to convert an analyte into a product of similar structure but with properties that are more suitable for separation and detection. Dichlorotriazines can react with a variety of functional groups, such as amines and alcohols, to form stable derivatives that may exhibit enhanced detectability (e.g., by UV or fluorescence) or improved chromatographic behavior. chromatographyonline.com
Development of Chiral Derivatizing Reagents
A significant application of dichlorotriazine derivatives is in the development of chiral derivatizing agents (CDAs) for the enantioseparation of racemic compounds. A CDA is a chiral molecule that reacts with both enantiomers of a racemic mixture to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by achiral chromatographic techniques like reversed-phase HPLC.
Researchers have prepared chiral dichloro-s-triazines by reacting a triazine chloride with various amino acid amides. nih.gov These chiral reagents were then used to derivatize other amino acids, forming diastereomeric products that could be separated on a C18 column. nih.gov It was observed that the dichloro-s-triazine reagents provided better separation of the diastereomers compared to their monochloro counterparts. nih.gov
Another approach involves the synthesis of chiral triazine-based coupling reagents. For example, esters of N-alkylproline have been used to create chiral N-triazinylammonium tetrafluoroborates from 2-chloro-4,6-dimethoxy-1,3,5-triazine. researchgate.net These reagents have shown enantioselectivity in peptide coupling reactions, preferentially forming a dipeptide with one enantiomer over the other from a racemic amino acid substrate. researchgate.net This demonstrates the potential for creating highly selective chiral derivatizing and resolving agents from the triazine scaffold.
| Chiral Reagent Type | Precursor | Application | Chromatographic System | Key Finding |
| Dichloro-s-triazine CDA | Triazine chloride & amino acid amides | Enantioseparation of amino acids | Reversed-phase HPLC (C18 column) | Dichloro-s-triazine reagents gave better diastereomer separation than monochloro versions. nih.gov |
| Triazine Coupling Reagent | 2-chloro-4,6-dimethoxy-1,3,5-triazine & N-alkylproline esters | Enantioselective peptide synthesis | HPLC | Reagent derived from L-N-methylproline showed a preference for coupling the D-enantiomer of alanine. researchgate.net |
Excimer Fluorescence Derivatization Reagents
For highly sensitive analyses, derivatizing agents that introduce a fluorescent tag are particularly useful. An advanced application of this is the development of excimer fluorescence derivatization reagents. An excimer is a short-lived dimeric species formed between an excited-state fluorophore and a ground-state fluorophore. Its fluorescence is characterized by a large Stokes shift (a significant separation between the excitation and emission maxima), which helps to reduce background noise and improve detection sensitivity.
A novel pre-column excimer fluorescence derivatization reagent, 2-chloro-4-methoxy-6-(4-(pyren-4-yl)butoxy)-1,3,5-triazine (CMPT), has been developed for the analysis of polyamines like histamine (B1213489). nih.gov In this design, the reactive chlorotriazine core serves to attach the pyrene (B120774) fluorophore to the analyte. When an analyte with multiple functional groups (like a polyamine) is derivatized, it becomes labeled with multiple pyrene units. These pyrene units can then form an intramolecular excimer, emitting a characteristic fluorescence at a longer wavelength (e.g., 475 nm) that is easily distinguishable from the normal fluorescence of the reagent blank (e.g., 375 nm). nih.gov
This approach offers high sensitivity and selectivity. For instance, the use of CMPT allowed for the direct analysis of histamine in soy sauce samples with detection limits in the low pmol range, following a simple one-step liquid-liquid extraction. nih.gov A key advantage of this triazine-based reagent is its chemical stability, remaining reactive for over a month in solution, unlike many conventional fluorescence derivatizing agents. nih.gov
| Reagent | Analyte | Principle | Emission Wavelengths | Key Advantage |
| 2-chloro-4-methoxy-6-(4-(pyren-4-yl)butoxy)-1,3,5-triazine (CMPT) | Histamine (a polyamine) | Intramolecular excimer fluorescence | 475 nm (excimer), 375 nm (reagent blank) | High chemical stability and sensitivity. nih.gov |
Polymer Support Applications in Synthetic Chemistry
The reactivity of the two chlorine atoms in 2,4-dichloro-6-substituted-1,3,5-triazines makes them excellent candidates for immobilization onto polymer supports. By attaching the triazine moiety to a polymer backbone, it can be used as a versatile reactive scaffold for various applications in synthetic chemistry, including as a supported reagent, catalyst, or scavenger. The key advantage of using a polymer support is the ease of separation of the supported species from the reaction mixture, which simplifies product purification.
One strategy involves the preparation of copolymers such as poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene). In this case, the triazine unit is part of the polymer backbone. The two reactive chlorine atoms on each triazine unit can be readily displaced by various nucleophiles, allowing for the functionalization of the polymer. For example, polymers functionalized with oligo(oxyethylene) groups at both the 2- and 4-positions of the triazine ring have been shown to act as effective phase-transfer catalysts. acs.org
Another approach utilizes soluble polymers like polyethylene (B3416737) glycol (PEG) as the support. For instance, PEG-dichlorotriazine (PEG-DCT) has been developed as a soluble polymer-supported scavenger. This reagent can be used in a homogeneous solution to "scavenge" or remove excess reactants or byproducts containing alcohol or thiol functional groups. After the scavenging is complete, the polymer-bound species can be easily separated from the desired product by precipitation. This technique combines the benefits of homogeneous reaction kinetics with the simplified purification of solid-phase synthesis.
| Polymer Support Type | Triazine Derivative | Application | Separation Method |
| Insoluble Copolymer | poly(2,4-dichloro-6-vinyl-1,3,5-triazine-co-styrene) | Phase-transfer catalyst support | Filtration |
| Soluble Polymer | Polyethylene glycol (PEG) | Scavenger for alcohols and thiols | Precipitation |
Computational and Theoretical Investigations of 2,4 Dichloro 6 Cyclopentyl 1,3,5 Triazine and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in modern chemistry for predicting the properties of molecular systems. researchgate.netresearchgate.netnih.gov For 2,4-dichloro-6-cyclopentyl-1,3,5-triazine, DFT methods can provide a fundamental understanding of its electronic characteristics and predict its spectroscopic behavior.
Elucidation of Electronic Structure, Molecular Orbitals, and Charge Distribution
DFT calculations are instrumental in elucidating the electronic structure of triazine derivatives. researchgate.netmdpi.com These calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and stability. researchgate.net For substituted triazines, the distribution of electron density across the molecule can be visualized, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting the sites most susceptible to nucleophilic or electrophilic attack. The nitrogen atoms in the triazine ring, due to their high electronegativity, typically exhibit negative partial charges, making them potential sites for interaction with electrophiles. researchgate.net Conversely, the carbon atoms bonded to chlorine atoms are expected to be electrophilic.
Table 1: Calculated Electronic Properties of a Model Triazine System
| Parameter | Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
Note: These values are illustrative and based on typical DFT calculations for similar chloro-substituted triazine derivatives.
Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Electronic Transitions) for Structural Elucidation
Computational methods are highly effective in predicting various spectroscopic properties, which are vital for the structural elucidation of newly synthesized compounds. mdpi.com
NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov By comparing the calculated shifts with experimental data, the proposed structure of this compound can be confirmed. youtube.com
IR Vibrational Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy, aiding in the assignment of experimental IR bands to specific functional groups and vibrational modes within the molecule. nih.govmdpi.com For instance, the characteristic stretching frequencies of the C-Cl bonds and the triazine ring can be computationally determined.
UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. rsc.orgsharif.edusharif.edu The calculations can identify the specific molecular orbitals involved in these transitions, typically from occupied to unoccupied orbitals (e.g., HOMO to LUMO), providing insight into the electronic structure of the molecule. dergipark.org.tr
Table 2: Predicted Spectroscopic Data for a Representative Dichloro-s-triazine Derivative
| Spectroscopy | Predicted Value | Assignment |
|---|---|---|
| ¹³C NMR Chemical Shift | ~170 ppm | C-Cl in triazine ring |
| ¹³C NMR Chemical Shift | ~165 ppm | C-cyclopentyl in triazine ring |
| IR Frequency | ~850 cm⁻¹ | C-Cl stretch |
| IR Frequency | ~1550 cm⁻¹ | Triazine ring stretch |
| UV-Vis λmax | ~250 nm | π → π* transition |
Note: These are representative values based on computational studies of analogous structures.
Analysis of Conformational Space and Energetics of the Cyclopentyl Moiety
The cyclopentyl group attached to the triazine ring is not planar and can adopt several conformations, such as the "envelope" and "twist" forms. nih.gov Quantum chemical calculations can be used to explore the potential energy surface of the cyclopentyl ring and determine the relative energies of its different conformers. This analysis helps to identify the most stable conformation and the energy barriers to interconversion between different conformations. The orientation of the cyclopentyl group relative to the triazine ring also has energetic implications that can be quantified through these calculations.
Chemometric Analysis of Molecular Descriptors Relevant to Chemical Behavior (e.g., Lipophilicity as a physicochemical parameter for synthesis optimization)
Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. nih.gov For compounds like this compound, various molecular descriptors can be calculated to predict their physicochemical properties and biological activity. Lipophilicity, often expressed as logP, is a crucial parameter that influences a molecule's solubility, absorption, and distribution. mdpi.com Computational models can predict logP values, which can then be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the chemical structure with biological activity. researchgate.netnih.gov This information is valuable for optimizing synthetic strategies to produce derivatives with desired properties. mdpi.com
Table 3: Calculated Molecular Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| LogP | 3.5 | Indicates high lipophilicity |
| Molecular Weight | 234.09 g/mol | Basic molecular property |
| Polar Surface Area | 38.6 Ų | Influences membrane permeability |
Note: Values are estimations based on standard computational algorithms.
Prediction of Reaction Pathways and Transition States for Synthetic Transformations
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, these calculations can be used to model its reactions with various nucleophiles. acs.org The chlorine atoms on the triazine ring are susceptible to nucleophilic substitution, and DFT can be used to predict the most likely reaction pathways. researchgate.netnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for the reaction can be constructed. acs.org This allows for the determination of activation energies, which are related to the reaction rate. Such studies can explain the regioselectivity of nucleophilic attack and help in designing more efficient synthetic routes. nih.gov
Future Research Directions and Emerging Trends for 2,4 Dichloro 6 Cyclopentyl 1,3,5 Triazine
Development of Novel and Highly Efficient Synthetic Pathways
The conventional synthesis of substituted dichlorotriazines typically starts from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govfrontiersin.orgresearchgate.net The stepwise substitution of its chlorine atoms is possible due to the decreasing reactivity of the triazine ring with each subsequent substitution. mdpi.com For 2,4-dichloro-6-cyclopentyl-1,3,5-triazine, a likely pathway involves the reaction of cyanuric chloride with a cyclopentyl nucleophile, such as a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) or cyclopentyllithium.
Future research will likely focus on optimizing this process for higher efficiency, purity, and sustainability. Key areas of investigation include:
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters (temperature, stoichiometry, reaction time), leading to higher yields, improved safety, and easier scalability.
Catalyst Development: Investigating novel catalysts for the cross-coupling reaction between a cyclopentyl source and cyanuric chloride could lower the reaction temperature and reduce the formation of byproducts, such as di- and tri-substituted compounds.
Green Chemistry Approaches: The development of synthetic routes using more environmentally benign solvents, reducing waste generation, and utilizing energy-efficient methods like microwave-assisted synthesis are crucial future trends. monash.edu
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Research Focus | Key Reagents |
|---|---|---|---|
| Grignard Reaction (Batch) | Established method, readily available reagents | Yield optimization, byproduct control | Cyanuric Chloride, Cyclopentylmagnesium Bromide |
| Continuous Flow Synthesis | High throughput, enhanced safety, precise control | Reactor design, optimization of flow parameters | Cyanuric Chloride, Cyclopentylating Agent |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Solvent selection, power optimization | Cyanuric Chloride, Cyclopentylating Agent |
| Catalytic Cross-Coupling | Milder conditions, high selectivity | Development of novel Pd, Ni, or Cu catalysts | Cyanuric Chloride, Cyclopentylboronic Acid |
Exploration of Undiscovered Reactivity Patterns and Rearrangements
The established reactivity of 2,4-dichloro-1,3,5-triazines is dominated by sequential nucleophilic aromatic substitution (SNAr) at the two carbon-chlorine bonds. nih.govtroindia.in The first chlorine is typically substituted at low temperatures (e.g., 0-5 °C), while the second requires higher temperatures (room temperature to reflux). researchgate.net This differential reactivity allows for the controlled introduction of two different functional groups.
Future work should aim to explore less conventional reactivity. The cyclopentyl group, while relatively inert, may exert steric or electronic influences that could be exploited. Research could focus on:
Catalytic Functionalization: Investigating transition-metal-catalyzed reactions to activate the C-Cl bonds for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could dramatically expand the range of accessible derivatives.
Ring-Opening and Rearrangement Reactions: Under specific conditions (e.g., photochemical, high-pressure, or with potent reagents), the triazine ring itself could undergo rearrangements or ring-opening, leading to completely new heterocyclic systems.
Activation of the Cyclopentyl Group: Exploring methods for the selective functionalization of the cyclopentyl ring while the triazine core remains intact would add another dimension of molecular complexity.
Integration into Complex Supramolecular Architectures and Self-Assembling Systems
The 1,3,5-triazine (B166579) core is a well-established building block in supramolecular chemistry, valued for its planar geometry and ability to act as a hub for directing intermolecular interactions like hydrogen bonding and π-π stacking. researchgate.netrsc.orgresearchgate.net Triazine derivatives have been used to construct complex architectures such as rosettes, oligomers, and molecular cages. rsc.orgnih.gov
The future integration of this compound into such systems presents unique opportunities. The two chlorine atoms serve as reactive handles to covalently link the triazine core to other molecular components. The bulky, non-polar cyclopentyl group will significantly influence the self-assembly process by:
Inducing Steric Control: The cyclopentyl group can direct the geometry of assembly, potentially favoring specific conformations or preventing overly dense packing.
Modulating Solubility: Its lipophilic nature can be used to tune the solubility of the resulting supramolecular structures in organic solvents or to drive assembly at interfaces.
Creating Recognition Pockets: The steric bulk of the cyclopentyl moiety could help form well-defined cavities within a larger assembly, suitable for host-guest chemistry and molecular recognition. nih.gov
Future research could involve reacting the dichlorotriazine with bifunctional linkers to create macrocycles or polymers that self-assemble into nanotubes, vesicles, or ordered films.
Expansion into Advanced Functional Materials beyond Current Applications
Triazine-based compounds are integral to a wide array of advanced materials, including covalent organic polymers (COPs), solar cells, and organic light-emitting diodes (OLEDs). rsc.orgrsc.orgmdpi.com The electron-deficient nature of the triazine ring makes it an excellent component in materials for optoelectronics. mdpi.comresearchgate.net
For this compound, the two reactive chlorine sites make it an ideal cross-linking agent or monomer for polymerization. Future applications could be explored in:
Porous Organic Polymers (POPs): Polymerization of this molecule with various aromatic linkers could yield highly porous materials with large surface areas. The cyclopentyl groups would line the pores, creating a hydrophobic environment suitable for the selective adsorption of organic molecules from aqueous solutions.
Liquid Crystals: The rigid triazine core combined with the flexible cyclopentyl group is a structural motif found in some liquid crystalline materials. By replacing the chlorine atoms with appropriate mesogenic units, new liquid crystal phases could be developed.
Biomedical Materials: Triazine scaffolds have been used to develop materials for biomedical applications, such as drug delivery systems that can target specific organelles like the endoplasmic reticulum. researchgate.netnih.gov The cyclopentyl derivative could be incorporated into novel nanoparticles or hydrogels, where its hydrophobicity can be used to control drug loading and release.
Synergistic Approaches Combining Synthesis and Advanced Computational Modeling for Rational Design
The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating materials discovery. nih.gov Techniques like Density Functional Theory (DFT) can predict molecular properties, reaction mechanisms, and electronic structures, guiding the design of new molecules and materials. rsc.org
For this compound, a synergistic approach would be particularly fruitful. Future research directions include:
Predicting Reactivity: Computational models can be used to precisely predict the relative reactivity of the two chlorine atoms towards different nucleophiles, enabling a more rational design of synthetic sequences for creating complex, non-symmetrical triazine derivatives.
Modeling Supramolecular Assembly: Molecular dynamics simulations can model the self-assembly process of larger structures derived from the cyclopentyl-triazine unit, predicting the most stable architectures and guiding their synthesis.
Virtual Screening for Material Properties: Computational screening can be used to predict the electronic, optical, and mechanical properties of hypothetical polymers or materials incorporating the this compound core. This allows researchers to prioritize the synthesis of the most promising candidates for applications in electronics, separations, or catalysis.
By combining predictive modeling with targeted synthesis, the development cycle for new technologies based on this versatile chemical compound can be significantly shortened.
Q & A
Q. What are the standard synthetic routes for 2,4-dichloro-6-cyclopentyl-1,3,5-triazine, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) using cyclopentylamine. Key factors include:
- Temperature control : Reactions are performed at 0–5°C to minimize side products like polysubstituted derivatives.
- Solvent selection : Dichloromethane or THF is preferred for their inertness and ability to dissolve both reactants.
- Stoichiometry : A 1:2 molar ratio of cyanuric chloride to cyclopentylamine ensures selective substitution at the 6-position first, followed by the 2- and 4-positions.
- Catalysts : Tertiary amines (e.g., triethylamine) neutralize HCl, driving the reaction forward .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization methods include:
- NMR spectroscopy :
- ¹H NMR : Absence of NH peaks confirms complete substitution.
- ¹³C NMR : Distinct signals for cyclopentyl carbons (δ 25–35 ppm) and triazine ring carbons (δ 160–170 ppm).
- Mass spectrometry : Molecular ion peaks at m/z 261 (M⁺) and isotopic patterns consistent with two chlorine atoms.
- Elemental analysis : C, H, N, and Cl percentages should align with theoretical values (C: 50.4%, H: 4.6%, N: 16.1%, Cl: 27.1%) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing triazine ring activates the chlorine atoms for substitution. Key factors include:
- Electronic effects : The cyclopentyl group at the 6-position sterically hinders further substitution, directing nucleophiles to the 2- and 4-positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution.
- Kinetic vs. thermodynamic control : Lower temperatures favor mono-substitution, while higher temperatures promote di-substitution. Computational studies (DFT) can model activation barriers for targeted functionalization .
Q. How does the cyclopentyl substituent influence the compound’s physicochemical properties compared to other triazine derivatives?
A comparative analysis reveals:
| Property | 2,4-Dichloro-6-cyclopentyl | 2,4-Dichloro-6-methoxy | 2,4-Dichloro-6-phenyl |
|---|---|---|---|
| Log P | 3.2 | 1.8 | 4.1 |
| Solubility (H₂O) | 0.5 mg/mL | 12 mg/mL | <0.1 mg/mL |
| Thermal stability | Decomposes at 220°C | Stable to 180°C | Stable to 250°C |
| The cyclopentyl group enhances lipophilicity and steric bulk, making it suitable for hydrophobic matrices but less reactive in polar media compared to methoxy analogs . |
Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?
Discrepancies arise from crystallinity and solvent purity. Recommended approaches:
- Dynamic light scattering (DLS) : Detect aggregation in real-time.
- High-throughput screening : Test solubility in solvent blends (e.g., DMSO-water gradients).
- Crystal polymorphism studies : X-ray diffraction to identify polymorphic forms affecting solubility .
Methodological Guidance
Q. How can researchers design experiments to study the environmental fate of this compound?
- Soil mobility : Measure the organic carbon partition coefficient (Koc) via batch equilibrium tests. A Koc < 500 indicates high mobility, requiring groundwater monitoring.
- Photodegradation : Expose the compound to UV light (254 nm) in aqueous solutions and analyze breakdown products via LC-MS.
- Microbial degradation : Use soil microcosms spiked with the compound and track degradation via ¹⁴C labeling .
Q. What advanced polymerization techniques utilize this compound as a monomer?
The compound serves as a crosslinker in hyperbranched polymers:
- Step-growth polymerization : React with diamines (e.g., ethylenediamine) under reflux in THF.
- Kinetic control : Slow monomer addition prevents gelation.
- Characterization : Gel permeation chromatography (GPC) and rheometry assess molecular weight and viscoelasticity .
Data Analysis & Reproducibility
Q. How should researchers address inconsistent catalytic activity data in reactions involving this compound?
Potential variables to standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
